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Compound of Interest

Ethyl 2-cyanocyclopropane-1-
Compound Name:
carboxylate

Cat. No. B1267145

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Ethyl 2-cyanocyclopropane-1-carboxylate, a key building block in organic synthesis and
drug discovery. Due to the limited availability of directly published experimental spectra for this
specific molecule, this guide presents predicted data based on established spectroscopic
principles and data from analogous compounds. This information is intended to serve as a
reliable reference for the identification and characterization of this compound.

Molecular Structure

Ethyl 2-cyanocyclopropane-1-carboxylate (C7HoNO2) has a molecular weight of 139.15
g/mol .[1][2] The molecule exists as two diastereomers: cis and trans. The specific
stereochemistry significantly influences the spectroscopic data, particularly the coupling
constants in NMR spectroscopy.

Caption: Molecular structure of Ethyl 2-cyanocyclopropane-1-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-
cyanocyclopropane-1-carboxylate. These predictions are derived from the analysis of
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structurally related compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the

cyclopropyl protons. The chemical shifts and coupling constants of the cyclopropyl protons are

highly dependent on the cis/trans stereochemistry.

Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Notes

~4.2

Quartet (q)

2H

-O-CH2-CHs

Typical for an

ethyl ester.

~1.3

Triplet (t)

3H

-O-CH2-CHs

Typical for an

ethyl ester.

15-25

Multiplet (m)

3H

Cyclopropyl H

The exact shifts
and multiplicities
will differ for cis
and trans
isomers due to
different coupling

constants.

25-3.0

Multiplet (m)

1H

H-C-CN

The proton
attached to the
carbon bearing
the cyano group
is expected to be

downfield.

13C NMR (Carbon NMR)

The 13C NMR spectrum will provide information on the number of unique carbon environments.
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Chemical Shift (6, ppm) Assignment Notes
Carbonyl carbons are typicall
~170 C=0 (Ester) ] Y ] ] P ) Y
found in this downfield region.
o The nitrile carbon has a
~118 C=N (Nitrile) o ) )
characteristic chemical shift.[3]
Methylene carbon of the ethyl
~61 -O-CH2-CHs
ester.
Methyl carbon of the ethyl
~14 -O-CH2-CHs
ester.
The sp? hybridized carbons of
the cyclopropane ring appear
in the upfield region. The
15-30 Cyclopropyl C

carbon attached to the cyano

group will be further downfield.

[4]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.

Wavenumber (cm~?) Intensity Functional Group
~2250 Medium C=N (Nitrile) stretch[3]
~1730 Strong C=0 (Ester) stretch
2850-3000 Medium C-H (Aliphatic) stretch
1000-1300 Strong C-O (Ester) stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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miz Interpretation
139 [M]* (Molecular ion)
110 [M - C2Hs]*

94 [M - OCH2CHs]*

69 [CaHsO]*

Experimental Protocols

While a specific protocol for the synthesis of Ethyl 2-cyanocyclopropane-1-carboxylate was
not found, a general and plausible synthetic route can be adapted from established methods

for similar cyclopropane derivatives.[5]
Proposed Synthesis:

A potential synthesis involves the reaction of ethyl acrylate with a suitable cyanomethylide
equivalent or a Michael addition followed by cyclization. An alternative approach could be the
cyclopropanation of an appropriate alkene precursor.

General Spectroscopic Analysis Workflow:

Caption: General workflow for the synthesis and spectroscopic characterization.

Key NMR Correlations

The following diagram illustrates the expected key correlations in the *H NMR spectrum, which
are crucial for structural confirmation.

J-coupling ~1.3 ppm (t, 3H)
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Caption: Predicted *H NMR spectral correlations.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for Ethyl 2-
cyanocyclopropane-1-carboxylate. While awaiting comprehensive experimental verification,
this information serves as a valuable resource for researchers in the fields of organic synthesis,
medicinal chemistry, and materials science, aiding in the design of synthetic routes and the
characterization of this important chemical intermediate. The provided diagrams and tables
offer a clear and concise reference for the anticipated spectroscopic features of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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